[4-(1H-pyrrol-1-yl)phenyl]boronic acid
Description
[4-(1H-Pyrrol-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a pyrrole group attached to a phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science.
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8,13-14H |
InChI Key |
WDWLAAFIZZQDHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Arylation of Pyrrole
The palladium-catalyzed direct arylation of pyrroles with aryl halides offers a streamlined approach. Using 1,4-dibromobenzene as the substrate, pyrrole undergoes regioselective coupling at the para position under optimized conditions.
-
Substrates: 1,4-Dibromobenzene (1.0 equiv), pyrrole (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (0.03 equiv), PCy₃·HBF₄ (0.12 equiv).
-
Base: K₂CO₃ (2.5 equiv), H₃BO₃ (2.0 equiv).
-
Conditions: 65°C, 15 h in THF.
-
Yield: 72% of 1-(4-bromophenyl)pyrrole.
Miyaura Borylation
The bromine substituent is replaced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.
-
Substrate: 1-(4-Bromophenyl)pyrrole (1.0 equiv).
-
Reagents: B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3.0 equiv).
-
Conditions: 80°C, 12 h in dioxane.
-
Yield: 85% of pinacol-protected boronate.
-
Deprotection: HCl (2M) hydrolysis yields [4-(1H-pyrrol-1-yl)phenyl]boronic acid (89%).
Data Table 1: Direct Arylation-Borylation Performance
| Step | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Arylation | Pd(OAc)₂/PCy₃·HBF₄ | 72 | 95 |
| Miyaura Borylation | Pd(dppf)Cl₂/B₂Pin₂ | 85 | 97 |
| Deprotection | HCl (2M) | 89 | 98 |
Ullmann Coupling and Lithiation-Based Borylation
Ullmann Coupling
Copper-mediated Ullmann coupling attaches pyrrole to 4-bromoiodobenzene, forming 1-(4-bromophenyl)pyrrole.
-
Substrates: 4-Bromoiodobenzene (1.0 equiv), pyrrole (1.5 equiv).
-
Catalyst: CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Conditions: 110°C, 24 h in DMF.
-
Yield: 68% of 1-(4-bromophenyl)pyrrole.
Lithiation and Boronation
Lithiation of the bromoarene with t-BuLi generates an aryl lithium intermediate, which is quenched with trimethyl borate.
-
Substrate: 1-(4-Bromophenyl)pyrrole (1.0 equiv).
-
Reagents: t-BuLi (1.1 equiv), B(OMe)₃ (3.0 equiv).
-
Conditions: -78°C to RT, THF.
-
Hydrolysis: H₂O, HCl (1M).
-
Yield: 75% of this compound.
Data Table 2: Ullmann-Lithiation Performance
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI/1,10-phenanthroline | 68 | 93 |
| Lithiation-Borylation | t-BuLi/B(OMe)₃ | 75 | 96 |
Paal-Knorr Pyrrole Synthesis on Boronic Acid Derivatives
Paal-Knorr Cyclization
The Paal-Knorr reaction constructs the pyrrole ring on 4-aminophenylboronic acid derivatives using 2,5-dimethoxytetrahydrofuran (DMT).
-
Substrate: 4-Aminophenylboronic acid pinacol ester (1.0 equiv).
-
Reagents: DMT (1.2 equiv), AcOH (5.0 equiv).
-
Conditions: 100°C, 6 h in EtOH/H₂O.
-
Yield: 58% of pinacol-protected product.
-
Deprotection: TFA/CH₂Cl₂ (1:1) yields target compound (82%).
Challenges:
-
4-Aminophenylboronic acid is prone to decomposition, necessitating in situ protection.
-
Competing side reactions reduce overall efficiency.
Data Table 3: Paal-Knorr Route Performance
Comparative Analysis of Methods
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-pyrrol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenol derivatives.
Reduction: The compound can be reduced to form boronate esters or other reduced derivatives.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Drug Development
Mechanism of Action
[4-(1H-pyrrol-1-yl)phenyl]boronic acid is primarily used in the synthesis of pharmaceutical compounds, especially in the development of targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances its utility in creating effective drug candidates. The compound's role in the Suzuki-Miyaura coupling reaction facilitates the formation of complex organic structures essential for drug design .
Case Study: Cancer Therapeutics
A study demonstrated the synthesis of novel pyrrolyl derivatives using boronic acids, where this compound was pivotal in constructing compounds with promising anticancer activity. These compounds showed selective inhibition of cancer cell proliferation, highlighting the compound's potential in developing new cancer therapies .
Organic Synthesis
Cross-Coupling Reactions
The compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. This process allows for the efficient construction of complex organic molecules from simpler precursors, making it invaluable in organic chemistry .
Table 1: Comparison of Boronic Acids in Organic Synthesis
| Boronic Acid Compound | Yield (%) | Reaction Type |
|---|---|---|
| This compound | 85 | Suzuki-Miyaura Coupling |
| [4-(1H-pyrazol-5-yl)phenyl]boronic acid | 90 | Suzuki-Miyaura Coupling |
| Phenylboronic Acid | 75 | Suzuki-Miyaura Coupling |
Material Science
Nanomaterials and Polymers
In material science, this compound is employed to develop advanced materials such as polymers and nanomaterials. Its unique properties enable the creation of materials with specific functionalities, which are essential for applications in electronics and coatings .
Chemical Sensors
Detection of Biomolecules
This compound plays a significant role in the fabrication of chemical sensors designed to detect specific ions or biomolecules. Its ability to interact selectively with targets makes it suitable for environmental monitoring and safety applications .
Bioconjugation
Linking Biomolecules
In bioconjugation processes, this compound serves as a key reagent that facilitates the attachment of biomolecules to surfaces or other compounds. This enhances the specificity and efficacy of drug delivery systems, making it a valuable tool in therapeutic applications .
Mechanism of Action
The mechanism of action of [4-(1H-pyrrol-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and chemical reactions.
Comparison with Similar Compounds
Solubility and Reactivity
- Solubility Challenges: No clear correlation was observed between predicted water/lipid solubility (Table S2) and practical solubility in assays for compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, suggesting that steric factors or aggregation tendencies may dominate .
- Reactivity in Coupling Reactions : (4-(Methylthio)phenyl)boronic acid failed to react in Suzuki-Miyaura couplings with dibromo-building blocks, indicating that electron-withdrawing groups (e.g., methylthio) may hinder reactivity. This contrasts with methoxyethyl-substituted derivatives (), which showed enhanced bioactivity, possibly due to improved solubility or binding .
Structural and Electronic Modifications
- Amino vs. Sulfonyl Groups: 3-Aminophenyl boronic acid (APBA) exhibited higher binding affinity (K1 = 2357 M<sup>−1</sup>) than phenyl boronic acid (PBA, K1 = 1648 M<sup>−1</sup>) in diol complexation studies, underscoring the role of electron-donating groups in enhancing interactions .
- Sulfonyl Modifications : (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid (CAS: 913835-90-2) has a molecular weight of 251.07 g/mol and requires storage at 2–8°C , suggesting that sulfonyl groups increase polarity and hygroscopicity .
Data Tables
Table 1: Antiproliferative Activity of Selected Boronic Acids
| Compound | IC50 (µM) | Solubility in RPMI | Key Substituent |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | Soluble | Hydroxynaphthyl |
| Phenanthren-9-yl boronic acid | 0.2251 | Soluble | Phenanthrenyl |
| [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid | N/A | Insoluble | Isopropoxyphenyl |
| Pyren-1-yl boronic acid | N/A | Insoluble | Pyrenyl |
Table 2: Binding and Reactivity Comparisons
Biological Activity
[4-(1H-pyrrol-1-yl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrole moiety. This structural configuration contributes to its unique chemical properties, influencing its biological interactions.
Antiviral Activity
Research has indicated that derivatives of boronic acids can exhibit antiviral properties. For instance, certain pyranone derivatives have shown promising activity against HIV integrase (IN), with some compounds demonstrating low nanomolar inhibitory concentrations comparable to established antiviral drugs like Raltegravir. The structural motifs in these compounds facilitate strong interactions with the active site of the enzyme, suggesting that this compound could similarly affect viral replication mechanisms .
Anticancer Activity
The anticancer potential of boronic acids has been extensively studied. A related compound demonstrated significant cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value indicating potent activity. This suggests that this compound might also possess anticancer properties through mechanisms involving apoptosis induction or cell cycle arrest .
Enzyme Inhibition
Boronic acids are known to inhibit various enzymes by forming reversible covalent bonds. Studies have shown that certain boronic acid derivatives can effectively inhibit dCTPase, an enzyme involved in nucleotide metabolism. The inhibition is influenced by the substituents on the aromatic ring, indicating that modifications to this compound could enhance its inhibitory potency against specific targets .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV Integrase | 0.37 - 0.7 | |
| Anticancer | MCF-7 Cell Line | 18.76 | |
| Enzyme Inhibition | dCTPase | Varies |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to chelate metal ions and form stable complexes with enzymes. This property is particularly relevant in the context of enzyme inhibition where boron-containing compounds can mimic substrates or transition states.
Q & A
Q. What are the standard synthetic routes for preparing [4-(1H-pyrrol-1-yl)phenyl]boronic acid, and how are intermediates characterized?
- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid precursors. For example, analogous derivatives like 4-(hydroxymethyl)phenylboronic acid are prepared using Rh(I)-catalyzed carboxylation with CO₂ . Key intermediates are characterized via and NMR to confirm regioselectivity (e.g., aromatic protons at δ 7.99–8.10 ppm and boronic acid signals at δ 12.64 ppm) . Purity is verified via GC or HPLC (>97% in similar compounds) .
Q. How is this compound utilized in cross-coupling reactions?
- Methodological Answer: It acts as a boronic acid partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For instance, 4-(methoxycarbonyl)phenylboronic acid reacts with aryl halides under Pd catalysis (e.g., 1.0 mmol substrate, 62–76% yields) . Optimize conditions using phosphate buffers (pH 7–9) and elevated temperatures (60–80°C) to enhance reactivity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Refer to SDS guidelines for boronic acids: use PPE (gloves, goggles), avoid inhalation, and store at -20°C in sealed containers to prevent boroxin formation . First aid for inhalation includes immediate fresh air and artificial respiration if needed .
Advanced Research Questions
Q. How does the electron-donating pyrrole substituent affect boronic acid reactivity and stability?
- Methodological Answer: The pyrrole group increases electron density at the boron center, accelerating transmetalation in cross-coupling but may reduce oxidative stability. Compare conductance data of 4-(methylthio)phenylboronic acid under varying voltages (100–200 mV) to assess electronic effects . Computational modeling (e.g., ChemSpider’s InChI key QLVTYWFPUODTBB) predicts Hammett parameters for reactivity tuning .
Q. How can conflicting NMR data for substituted phenylboronic acids be resolved?
- Methodological Answer: Discrepancies arise from solvent polarity, pH, or boroxine formation. For example, 4-(hydroxymethyl)phenylboronic acid shows δ 4.67 ppm (CH₂OH) in MeOD but shifts in DMSO . Use deuterated solvents with controlled pH and report -coupling constants (e.g., for para-substituted aromatics) .
Q. What strategies improve low yields in Suzuki-Miyaura reactions with sterically hindered substrates?
Q. How can computational tools predict the supramolecular interactions of this compound?
- Methodological Answer: Hirshfeld surface analysis (e.g., for benzoxaboroles) identifies hydrogen-bonding motifs. For instance, 2-(aminomethyl)phenylboronic acids form B–O···H–N interactions critical for saccharide binding . Use Gaussian or ADF software to model electrostatic potential surfaces .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
